1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring reacts with a chlorophenyl ethyl halide in the presence of a Lewis acid catalyst.
Attachment of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through a reaction with pinacol and boronic acid derivatives under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Phenyl-substituted pyrazole
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Materials Science: It can be utilized in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound can serve as a probe in biological assays to study enzyme activity and receptor binding.
Chemical Synthesis: It can be employed as a reagent in organic synthesis to introduce boron-containing functional groups into target molecules.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways or bind to neurotransmitter receptors in the brain.
Pathways Involved: The compound’s effects could be mediated through pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which regulates inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
- 1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzimidazole
- 1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole
Uniqueness
1-[2-(3-Chlorophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxaborolane moiety allows for versatile chemical modifications, while the chlorophenyl group provides opportunities for further functionalization through substitution reactions.
Properties
Molecular Formula |
C17H22BClN2O2 |
---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C17H22BClN2O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)9-8-13-6-5-7-15(19)10-13/h5-7,10-12H,8-9H2,1-4H3 |
InChI Key |
RLACNUBEMBKRSD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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